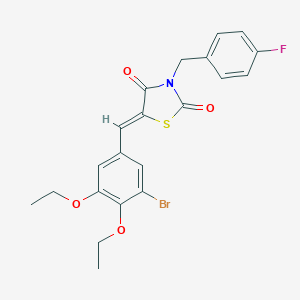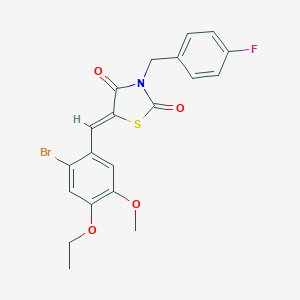
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as EFdA, is a potent antiviral agent that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). It is a synthetic compound that was first discovered in 2005 and has since been the subject of extensive research due to its potential as a treatment for HIV/AIDS.
Mécanisme D'action
EFdA works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It does this by mimicking the natural nucleoside deoxyadenosine, which is incorporated into the viral DNA during replication. However, EFdA is much more effective than deoxyadenosine at inhibiting reverse transcriptase, which leads to the termination of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects:
EFdA has been shown to have a low toxicity profile and is well tolerated in animal studies. It has also been shown to have a long half-life, which means that it can be administered less frequently than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. In addition, EFdA has been shown to have a high barrier to resistance, which means that it is less likely to develop drug-resistant strains of HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EFdA is that it is highly effective against drug-resistant strains of HIV, which makes it a promising candidate for the development of new HIV therapies. Another advantage is that it has a low toxicity profile and is well tolerated in animal studies. However, one limitation of EFdA is that it is a synthetic compound, which means that it may be more expensive to produce than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Orientations Futures
There are several future directions for research on EFdA. One direction is to investigate its potential as a treatment for other viral infections, such as hepatitis B virus and herpes simplex virus. Another direction is to explore its potential as a long-acting HIV therapy, which would allow for less frequent dosing and improved patient adherence. Additionally, further research is needed to fully understand the mechanism of action of EFdA and to optimize its therapeutic potential.
Méthodes De Synthèse
EFdA is synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(2-hydroxyphenyl)acrylate. This compound is then reacted with 4-fluorobenzylamine to form 3-(4-fluorobenzyl)-2-hydroxy-3-phenylpropanenitrile. The final step involves the reaction of this compound with thiosemicarbazide to form EFdA.
Applications De Recherche Scientifique
EFdA has been the subject of extensive research due to its potential as a treatment for HIV/AIDS. It has been shown to be highly effective against HIV-1 and HIV-2, including drug-resistant strains. In addition, EFdA has also been shown to be active against other viruses, such as hepatitis B virus and herpes simplex virus.
Propriétés
Nom du produit |
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C19H16FNO4S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10- |
Clé InChI |
JTDCLOGCUNOGPI-YBEGLDIGSA-N |
SMILES isomérique |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES canonique |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)



![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)